![molecular formula C22H14N2S2 B377922 (E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile CAS No. 331950-54-0](/img/structure/B377922.png)
(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile, also known as TAT-2, is a small molecule compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, and its unique chemical structure makes it an attractive candidate for use in a variety of lab experiments. In
Applications De Recherche Scientifique
Anticancer Properties
(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile derivatives have been studied for their anticancer properties. For instance, acrylonitrile derivatives demonstrated moderate action against specific breast cancer cell lines, highlighting their potential in cancer treatment research (Matiichuk et al., 2022).
Nonlinear Optical Limiting
This compound has applications in optoelectronics, particularly in optical limiting, which is crucial for protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications. Their nonlinear absorption behavior under laser excitation was studied, demonstrating their utility in photonic devices (Anandan et al., 2018).
Organic Synthesis
In organic chemistry, derivatives of this compound have been synthesized using lithium aluminum hydride, showcasing the versatility of this compound in the field of synthetic chemistry (Frolov et al., 2005).
Fluorescent Properties
The fluorescent properties of thiazolyl-2-acrylonitriles have been explored for potential applications in bioimaging and sensing. These compounds exhibit a range of fluorescent colors, solvatochromism, and have shown good penetration in living cells (Eltyshev et al., 2021).
Fungicidal Activity
This compound derivatives have been reported to exhibit significant fungicidal activity, particularly against Colletotrichum gossypii, indicating their potential use in agricultural applications (Shen De-long, 2010).
Structural Studies
These compounds have been the subject of various structural studies, including X-ray diffraction analysis, which is crucial for understanding their chemical behavior and potential applications in various fields (Pakholka et al., 2021).
Chemosensor Applications
Certain derivatives have been developed as fluorescent chemosensors for specific ions like cyanide anions, demonstrating their potential in environmental monitoring and safety applications (Nagamani et al., 2020).
Propriétés
IUPAC Name |
(E)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2S2/c23-14-19(13-20-7-4-12-25-20)22-24-21(15-26-22)18-10-8-17(9-11-18)16-5-2-1-3-6-16/h1-13,15H/b19-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSJCHSMFZXPPX-CPNJWEJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)C(=CC4=CC=CS4)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)/C(=C/C4=CC=CS4)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-1-phenyl-5-[(2-thienylcarbonyl)amino]-1H-pyrazole-4-carboxamide](/img/structure/B377839.png)
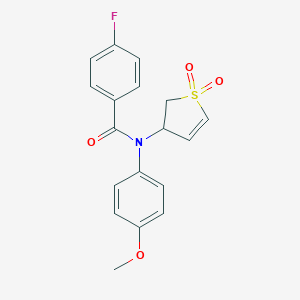
![6-benzyl-1-phenyl-5-(2-phenylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B377844.png)
![1,1-Dioxido-4-[(phenoxyacetyl)oxy]tetrahydro-3-thienyl phenoxyacetate](/img/structure/B377846.png)

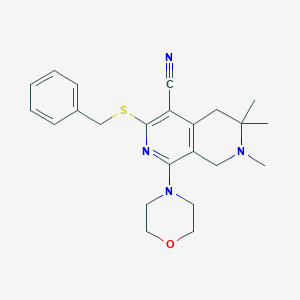
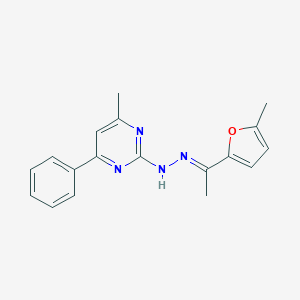
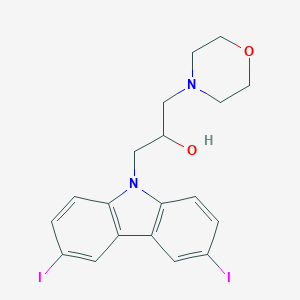
![Methyl 4-{[({2,2,2-trichloro-1-[(2,4-dichlorobenzoyl)amino]ethyl}amino)carbothioyl]amino}benzoate](/img/structure/B377855.png)
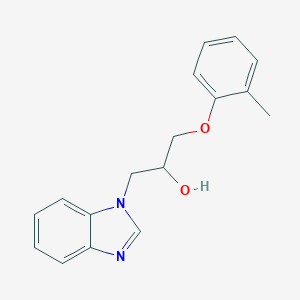
![N-[6-methyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B377857.png)
![Methyl 2-{[({1-[(3-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)carbothioyl]amino}benzoate](/img/structure/B377859.png)
![4,8-Diethoxy-6-[4-(heptyloxy)phenyl]-1,3-dimethylcyclohepta[c]furanium](/img/structure/B377860.png)
![4-chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B377862.png)